molecular formula C22H26O6 B012759 (+/-)-Gomisin M1 CAS No. 102681-52-7

(+/-)-Gomisin M1

Cat. No. B012759
CAS RN: 102681-52-7
M. Wt: 386.4 g/mol
InChI Key: OGJPBGDUYKEQLA-NEPJUHHUSA-N
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Description

(+/-)-Gomisin M1 is a lignan compound that is extracted from the fruit of Schisandra chinensis, a plant that is native to China and Russia. It has been found to have a wide range of potential therapeutic applications due to its various biochemical and physiological effects.

Scientific Research Applications

Anti-HIV Agent

Bioactivity-directed fractionation of Schisandra rubriflora extract led to the isolation of lignans including (+/-)-Gomisin M1. This compound exhibited significant anti-HIV activity, with potent therapeutic index values, highlighting its potential in HIV treatment research (Chen et al., 2006).

Structural Elucidation and Isolation

Research on Schizandra chinensis BAILL. identified and elucidated the structures of several lignans, including (±)-Gomisin M1. This work contributes to the understanding of natural compounds in medicinal plants (Ikeya et al., 1982).

Anti-Cancer Potential

A study on Gomisin M2, related to Gomisin M1, demonstrated its ability to inhibit breast cancer stem cell proliferation. This highlights the potential of Gomisin compounds in cancer treatment, specifically in targeting cancer stem cells and overcoming resistance to apoptosis (Yang et al., 2019).

Modulation of miRNA Biogenesis in Hepatocellular Carcinoma

(-)-Gomisin M1 was found to modulate miRNA biogenesis, inhibiting proliferation, migration, and invasion of hepatocellular carcinoma cells. This highlights its potential as a therapeutic target for cancer treatment (Zhou et al., 2021).

Cognitive Enhancement Properties

Gomisin A, structurally similar to Gomisin M1, demonstrated cognitive enhancement effects in mice, suggesting potential applications in treating cognitive impairments (Kim et al., 2006).

Role in Osteoblast Differentiation and Mitochondrial Biogenesis

Gomisin A was observed to enhance osteoblast differentiation and mitochondrial biogenesis under high glucose-induced oxidative stress, indicating a role in bone health and diabetes-related complications (Takanche et al., 2019).

Allergic Inflammation Inhibition

Gomisin M2, closely related to Gomisin M1, was found to inhibit mast cell-mediated allergic inflammation, suggesting potential applications in allergic inflammatory diseases treatment (Dhakal et al., 2019).

properties

IUPAC Name

(9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPBGDUYKEQLA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145452
Record name Schisanhenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82467-50-3, 102681-52-7
Record name Gomisin M1, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schisanhenol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schisanhenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOMISIN M1, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0678JED3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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